
1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Hydroxymethyl-cyclobutyl-carbonate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a hydroxymethyl group, which can influence its reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Hydroxymethyl-cyclobutyl-carbonate can be achieved through various methods. One common approach involves the use of cyclobutane derivatives as starting materials. For instance, the preparation of cyclobutane-containing compounds often involves radical additions or cycloaddition reactions . Specific conditions, such as the use of samarium iodide (SmI2) for radical-mediated cyclizations, have been reported .
Industrial Production Methods
Industrial production of 3,3-Hydroxymethyl-cyclobutyl-carbonate may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and optimized reaction conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Hydroxymethyl-cyclobutyl-carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
3,3-Hydroxymethyl-cyclobutyl-carbonate has several applications in scientific research:
Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3,3-Hydroxymethyl-cyclobutyl-carbonate exerts its effects involves interactions with molecular targets and pathways. For instance, the hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclobutanol: A cyclobutane derivative with a hydroxyl group.
Cyclobutylamine: A cyclobutane derivative with an amino group.
Eigenschaften
CAS-Nummer |
138420-50-5 |
|---|---|
Molekularformel |
C10H15N3O3 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
4-amino-1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-8-1-2-13(9(16)12-8)7-3-10(4-7,5-14)6-15/h1-2,7,14-15H,3-6H2,(H2,11,12,16) |
InChI-Schlüssel |
HFCZYFJVJRCNSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CO)CO)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


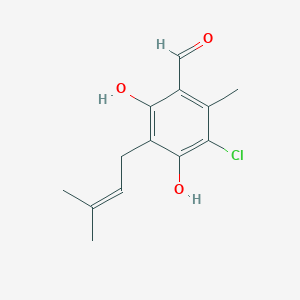
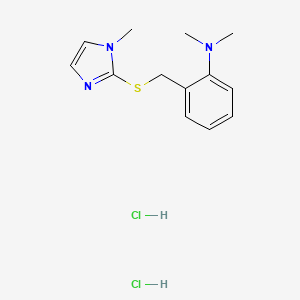

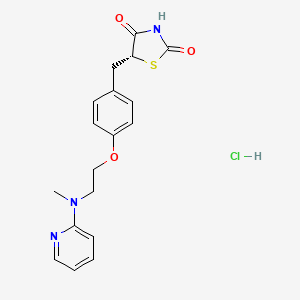
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
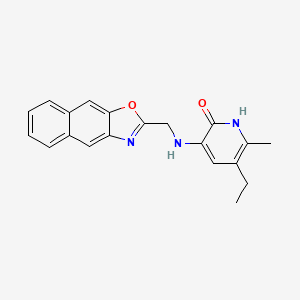
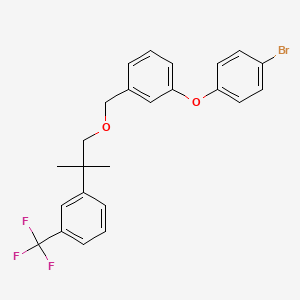
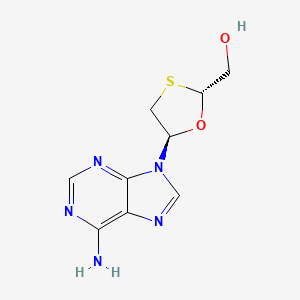
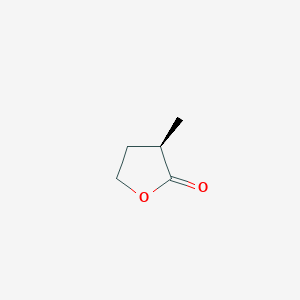


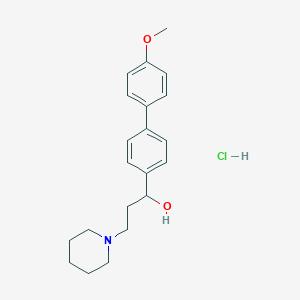
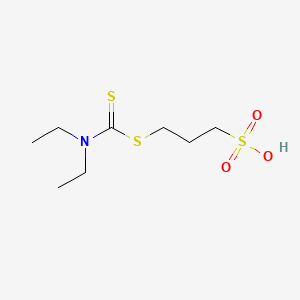
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
